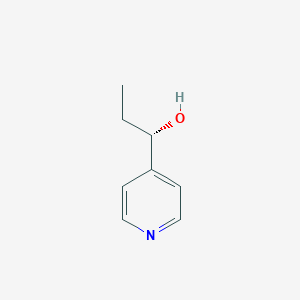
(S)-1-(4-Pyridyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Pyridyl)-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
(S)-1-(4-Pyridyl)-1-propanol serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structural properties make it suitable for developing drugs targeting specific diseases.
Anticonvulsant Agents
Research indicates that derivatives of pyridine compounds, including this compound, exhibit anticonvulsant activity. For instance, a patent describes how 1,3-di(4-pyridyl)propane derivatives can be hydrogenated to yield pharmacologically useful compounds . These derivatives have shown promise in treating epilepsy and other seizure disorders.
Cancer Therapeutics
Recent studies have highlighted the potential of pyridyl aniline derivatives in cancer therapy. Specifically, a class of compounds that includes this compound has demonstrated selective cytotoxicity against renal cell carcinoma (RCC) cells lacking the von Hippel-Lindau tumor suppressor gene. These findings suggest that the compound may play a role in targeted cancer therapies .
Synthetic Applications
This compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Intermediate for Pharmaceutical Synthesis
The compound acts as a precursor for synthesizing various pharmaceuticals. For example, it can be transformed into 1-(4-pyridyl)-4-piperidone, which is used in treating blood coagulation disorders . The efficiency of these synthetic routes is enhanced by the compound's reactivity and ability to undergo various chemical transformations.
| Reaction Type | Product | Application |
|---|---|---|
| Hydrogenation | 1-(4-pyridyl)-4-piperidone | Blood coagulation treatment |
Biological Research Applications
The biological properties of this compound have been explored in various studies focusing on its effects on cellular mechanisms.
Induction of Autophagy
Research has shown that certain pyridyl compounds can induce autophagy in cancer cells, a process that may lead to cell death and reduced tumor growth. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance this effect, making this compound a candidate for further research in cancer treatment .
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant properties of several pyridine derivatives, including those derived from this compound. The results indicated significant activity in animal models, reinforcing its potential therapeutic applications .
Case Study 2: Cancer Cell Studies
In vitro studies on RCC cells demonstrated that compounds derived from this compound selectively induced autophagy and inhibited cell proliferation. These findings support the compound's role as a lead structure for developing targeted cancer therapies .
Propiedades
IUPAC Name |
(1S)-1-pyridin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMCKIAZUYILRN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=NC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













